molecular formula C11H9N5O2 B3197443 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1005588-05-5

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Cat. No.: B3197443
CAS No.: 1005588-05-5
M. Wt: 243.22 g/mol
InChI Key: DIRQEWXMQUFGGS-UHFFFAOYSA-N
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Description

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different substituents.

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-(1-methyl-4-amino-1H-pyrazol-3-yl)-1H-benzo[d]imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the benzimidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different biological activities.

    2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-indazole: Contains an indazole ring instead of a benzimidazole ring, leading to variations in chemical reactivity and biological properties.

Uniqueness

2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both the nitro group and the benzimidazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methyl-4-nitropyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-15-6-9(16(17)18)10(14-15)11-12-7-4-2-3-5-8(7)13-11/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRQEWXMQUFGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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